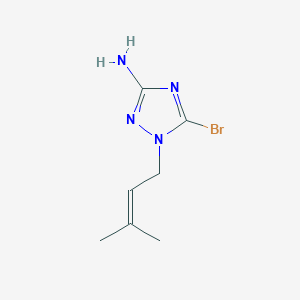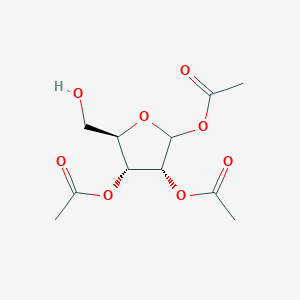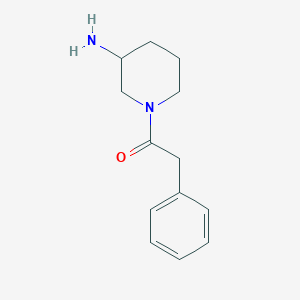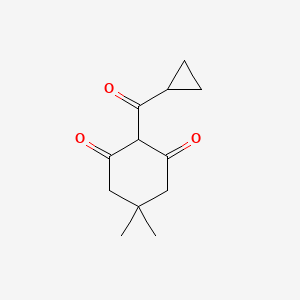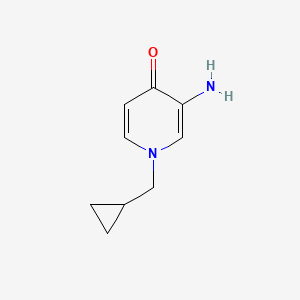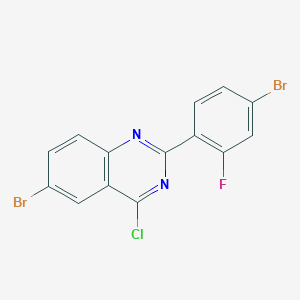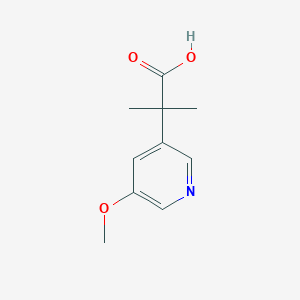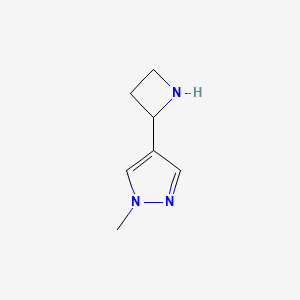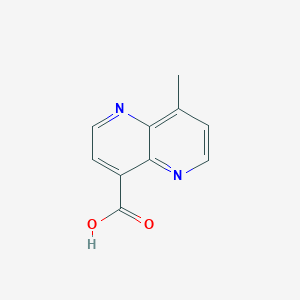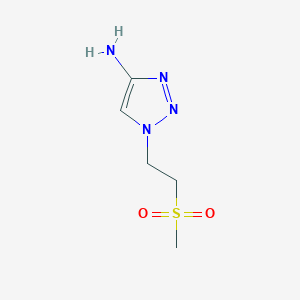
1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of azides with alkynes in the presence of a copper catalyst, a process known as the Huisgen cycloaddition or “click chemistry.” This method is favored for its high yield and selectivity. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize yield and reduce waste.
化学反応の分析
Types of Reactions
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, which can react selectively in biological systems without interfering with native biochemical processes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, often through the formation of covalent bonds. The triazole ring can act as a ligand, binding to metal ions or other active sites in enzymes, thereby modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine: Similar in structure but with a pyrazole ring instead of a triazole ring.
Methanesulfonyl chloride: Shares the methanesulfonyl group but lacks the triazole ring.
Uniqueness
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts stability and versatility in chemical reactions. This makes it particularly valuable in applications requiring robust and selective chemical interactions.
特性
分子式 |
C5H10N4O2S |
|---|---|
分子量 |
190.23 g/mol |
IUPAC名 |
1-(2-methylsulfonylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4O2S/c1-12(10,11)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
InChIキー |
FXJZXPHGLFFWMS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
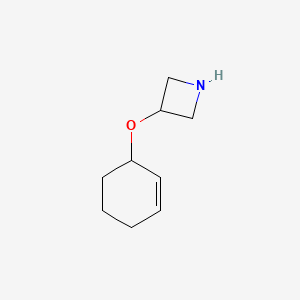
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
